molecular formula C18H14ClN3O5S B2448938 Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate CAS No. 865545-30-8

Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2448938
CAS RN: 865545-30-8
M. Wt: 419.84
InChI Key: MCAFLBHDBQEHMN-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate” is a complex organic compound. It contains several functional groups, including a benzothiazole ring, a nitro group, a carboxylate ester group, and a chlorobenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, nitro group, and carboxylate ester group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the carboxylate ester group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole ring might contribute to aromaticity, while the nitro group could affect the compound’s reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Research

In the field of oncology, this compound has been studied for its anticancer properties. It has been found to inhibit the proliferation of cancer cells by interfering with their DNA replication process. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

The compound has also found applications in agriculture as a potential pesticide. Its antimicrobial and antifungal properties can protect crops from various pathogens, reducing the need for traditional chemical pesticides and promoting sustainable agricultural practices.

These diverse applications highlight the versatility and potential of Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate in various fields of scientific research.

1 3 : 1 : : 3 : 1 :

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c1-3-21-14-6-4-10(17(24)27-2)8-15(14)28-18(21)20-16(23)12-9-11(19)5-7-13(12)22(25)26/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAFLBHDBQEHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate

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